3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde

Heterocyclic synthesis Hydrazone chemistry Pyrazolopyridazinone construction

3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde (CAS: 1375244-00-0) is a synthetic organic compound that incorporates the 4,5-dichloro-6-oxopyridazin-1(6H)-yl pharmacophore linked via a methylene bridge to a 4-methoxybenzaldehyde moiety. This compound serves as a critical synthetic intermediate specifically designed for the construction of 1-[(pyrazol-3-yl)methyl]pyridazin-6-one derivatives, a class of nitrogen-rich fused heterocycles with demonstrated pharmacological relevance.

Molecular Formula C13H10Cl2N2O3
Molecular Weight 313.13
CAS No. 1375244-00-0
Cat. No. B2690256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde
CAS1375244-00-0
Molecular FormulaC13H10Cl2N2O3
Molecular Weight313.13
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=O)CN2C(=O)C(=C(C=N2)Cl)Cl
InChIInChI=1S/C13H10Cl2N2O3/c1-20-11-3-2-8(7-18)4-9(11)6-17-13(19)12(15)10(14)5-16-17/h2-5,7H,6H2,1H3
InChIKeyDUKARHZTKHYNRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde (CAS 1375244-00-0): Essential Intermediate for Pyridazinone-Fused Heterocycle Procurement


3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde (CAS: 1375244-00-0) is a synthetic organic compound that incorporates the 4,5-dichloro-6-oxopyridazin-1(6H)-yl pharmacophore linked via a methylene bridge to a 4-methoxybenzaldehyde moiety. This compound serves as a critical synthetic intermediate specifically designed for the construction of 1-[(pyrazol-3-yl)methyl]pyridazin-6-one derivatives, a class of nitrogen-rich fused heterocycles with demonstrated pharmacological relevance [1]. Its dual functionality — a reactive aldehyde group for condensation reactions and the electron-deficient dichloropyridazinone core for nucleophilic substitution — makes it a versatile building block that cannot be trivially replaced by simpler pyridazinone or benzaldehyde analogs in multi-step synthetic routes.

Why Generic Pyridazinone or Benzaldehyde Analogs Cannot Substitute for 3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde in Medicinal Chemistry Campaigns


The procurement value of this compound resides in its specific bifunctional architecture, which is absent in commonly available in-class analogs. Simple 4,5-dichloropyridazin-6-one lacks the benzaldehyde handle required for hydrazone formation and subsequent heterocyclization [1]. Conversely, 4-methoxybenzaldehyde alone cannot introduce the pyridazinone pharmacophore that is essential for target binding in enzyme inhibition contexts [2]. Closely related analogs such as 3-(4,5-dichloro-6-oxopyridazin-1-yl)benzaldehyde lack the methoxy group that influences electronic properties and hydrogen-bonding capacity during downstream derivatization. The consequence of substituting with a generic alternative is either synthetic dead-end (incompatible functional groups) or generation of a structurally distinct final compound whose biological activity cannot be extrapolated from the intended target profile.

Product-Specific Quantitative Evidence Guide: 3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde Differentiation Data


Bifunctional Reactivity: Aldehyde Condensation Capacity Absent in Scaffold-Only Analogs

Unlike the parent 4,5-dichloropyridazin-6-one scaffold, which lacks a reactive carbonyl handle, 3-[(4,5-dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde provides a free aldehyde group capable of undergoing hydrazone condensation. This reaction is the key step in constructing 1-[(pyrazol-3-yl)methyl]pyridazin-6-ones, where the aldehyde reacts with hydrazine derivatives to form the pyrazole ring fused to the pyridazinone core [1]. The methylene spacer between the pyridazinone and benzaldehyde moieties further ensures conformational flexibility that is critical for successful cyclization, a feature absent in direct-aryl-linked analogs such as 3-(4,5-dichloro-6-oxopyridazin-1-yl)benzaldehyde.

Heterocyclic synthesis Hydrazone chemistry Pyrazolopyridazinone construction

Methoxy Group Electronic Modulation Not Replicated by Des-Methoxy Analogs

The 4-methoxy substituent on the benzaldehyde ring distinguishes this compound from the des-methoxy analog 3-(4,5-dichloro-6-oxopyridazin-1-yl)benzaldehyde. The methoxy group is an electron-donating substituent that increases the electron density of the aromatic ring, potentially altering the reactivity of the aldehyde in condensation reactions and influencing the pharmacokinetic properties of downstream products. In pyridazinone-based drug discovery, methoxy substitution has been demonstrated to affect both enzyme inhibition potency and selectivity profiles; for example, in a series of pyridazinone-hydrazone derivatives, compounds bearing methoxy-substituted benzaldehyde moieties showed IC50 values ranging from 1.13 µM to 6.28 µM against urease, with the methoxy position significantly impacting activity . While direct data for this specific intermediate are not available, the class-level inference supports that the methoxy group provides a meaningful differentiation axis for SAR exploration that cannot be accessed using the des-methoxy comparator.

Electronic effects QSAR Pyridazinone derivatization

Proven Synthetic Tractability Toward Pharmaceutically Relevant Pyrazolopyridazinones

This compound is explicitly designed and utilized as a precursor for synthesizing 1-[(pyrazol-3-yl)methyl]pyridazin-6-ones, a medicinally relevant tricyclic scaffold. The established synthetic route from ethyl 4-(4,5-dichloro-6-oxopyridazin-1-yl)-3-oxobutanoate demonstrates that 4,5-dichloropyridazinone intermediates bearing appropriate side-chain functionality can be efficiently converted to pyrazolopyridazinones [1]. The aldehyde group in 3-[(4,5-dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde enables direct condensation with hydrazines to install the pyrazole ring, whereas alternative intermediates such as 4-(4,5-dichloro-6-oxopyridazin-1-yl)benzoic acid or 4-(4,5-dichloro-6-oxopyridazin-1-yl)benzenesulfonamide require additional functional group interconversion steps before cyclization can occur. Pyridazinone-fused heterocycles have demonstrated activity against diverse targets including COX-2 (IC50 range: 15.56–19.77 nM), acetylcholinesterase (IC50: 4.27 µM), and phosphodiesterase IV [2] [3], underscoring the downstream value of this intermediate class.

Synthetic methodology Pyrazolopyridazinone Drug intermediate

Best Research and Industrial Application Scenarios for 3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde


Medicinal Chemistry: Pyrazolopyridazinone Library Synthesis for Kinase and PDE Target Screening

The aldehyde functionality of this intermediate enables direct condensation with substituted hydrazines to generate diverse hydrazone intermediates, which can be cyclized to yield 1-[(pyrazol-3-yl)methyl]pyridazin-6-ones. These tricyclic products are structurally related to known phosphodiesterase IV inhibitors and kinase-targeting scaffolds. Procuring this pre-functionalized intermediate allows parallel library synthesis without the need for sequential oxidation-state adjustments, reducing per-compound synthesis time by an estimated 2–3 steps compared to starting from carboxylic acid or nitrile analogs [1]. This scenario is optimal for hit-to-lead and lead optimization campaigns where rapid SAR exploration around the pyrazole substitution pattern is required.

Chemical Biology: Synthesis of Activity-Based Probes Incorporating the Dichloropyridazinone Electrophile

The 4,5-dichloro-6-oxopyridazin-1(6H)-yl core contains electrophilic sites at C-4 and C-5 that are susceptible to nucleophilic attack, while the aldehyde group provides an orthogonal reactive handle for bioconjugation (e.g., reductive amination with amine-containing biomolecules). This dual reactivity profile is not simultaneously present in 3-(4,5-dichloro-6-oxopyridazin-1-yl)benzaldehyde (lacks methoxy) or 4-(4,5-dichloro-6-oxopyridazin-1-yl)benzoic acid (lacks aldehyde). Researchers developing covalent inhibitors or activity-based protein profiling probes can exploit the aldehyde for fluorescent tag attachment while retaining the dichloropyridazinone warhead for target engagement. Pyridazinone-containing compounds have shown measurable enzyme inhibition (class-level IC50 values in the low micromolar to nanomolar range across COX-2, AChE, and PDE targets) [2] [3], supporting the utility of this pharmacophore in probe development.

Process Chemistry: Scale-Up Feasibility Assessment Using Stable Crystalline Intermediate

As a benzaldehyde derivative bearing both electron-withdrawing (dichloropyridazinone) and electron-donating (methoxy) groups, this compound is expected to exhibit crystalline solid-state properties favorable for isolation and purification at scale. The aldehyde oxidation state is stable under ambient storage conditions, unlike reduced alcohol analogs that may undergo slow oxidation. For process chemists evaluating synthetic routes to pyridazinone-containing APIs or advanced intermediates, procurement of this compound provides a well-defined, analytically characterized starting material (molecular formula: C13H10Cl2N2O3; molecular weight: 313.14 g/mol) [4] that can support route scouting and impurity profiling prior to committing to large-scale synthesis.

Computational Chemistry and QSAR Model Training Set Expansion

The combination of the 4,5-dichloro-6-oxopyridazin-1-yl core with a methoxybenzaldehyde substituent provides a distinct physicochemical profile (predicted logP adjustment from methoxy contribution) that expands the chemical diversity of training sets used for QSAR model development. Methoxy substitution on aromatic rings has been shown to influence both potency and selectivity profiles in pyridazinone series; for instance, methoxy-containing pyridazinone-hydrazone derivatives demonstrated urease inhibition with IC50 values ranging from 1.13 µM to 6.28 µM , highlighting the quantitative impact of methoxy positioning on bioactivity. Incorporating this intermediate into computational modeling workflows allows exploration of electronic and steric parameter spaces inaccessible with des-methoxy or des-aldehyde comparators, improving model predictive power for virtual screening campaigns targeting pyridazinone-fused chemotypes.

Quote Request

Request a Quote for 3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.